molecular formula C9H10ClF3N2 B14839185 3-(5-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine

3-(5-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine

Cat. No.: B14839185
M. Wt: 238.64 g/mol
InChI Key: GIKNKXMWUFOKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, along with a propan-1-amine side chain. The incorporation of fluorine atoms into the pyridine ring imparts unique physical, chemical, and biological properties to the compound, making it of significant interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of complex fluorinated pyridines.

Industrial Production Methods

In industrial settings, the production of 3-(5-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the availability of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted amine derivative, while oxidation can produce an N-oxide.

Scientific Research Applications

3-(5-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(5-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine is unique due to its specific combination of chlorine and trifluoromethyl groups on the pyridine ring, along with the propan-1-amine side chain. This unique structure imparts distinct physical, chemical, and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

3-[5-chloro-4-(trifluoromethyl)pyridin-3-yl]propan-1-amine

InChI

InChI=1S/C9H10ClF3N2/c10-7-5-15-4-6(2-1-3-14)8(7)9(11,12)13/h4-5H,1-3,14H2

InChI Key

GIKNKXMWUFOKNZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C(F)(F)F)CCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.